molecular formula C7H15N B1295095 2,3-Dimethylpiperidine CAS No. 5347-68-2

2,3-Dimethylpiperidine

Cat. No. B1295095
CAS RN: 5347-68-2
M. Wt: 113.2 g/mol
InChI Key: DRLFSUDDXLQHJT-UHFFFAOYSA-N
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Description

2,3-Dimethylpiperidine is a chemical compound with the molecular formula C7H15N . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines, including 2,3-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpiperidine consists of a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms are substituted with methyl groups .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

2,3-Dimethylpiperidine has a density of 0.8±0.1 g/cm3, a boiling point of 140.3±8.0 °C at 760 mmHg, and a vapour pressure of 6.2±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.8±3.0 kJ/mol and a flash point of 28.0±16.5 °C . The index of refraction is 1.417, and the molar refractivity is 35.8±0.3 cm3 .

Scientific Research Applications

Piperidines, including 2,3-Dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine-containing compounds, including 2,3-Dimethylpiperidine, has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

    Pharmaceutical Industry

    Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are one of the most important synthetic medicinal blocks for drug construction .

    Organic Chemistry

    The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the synthesis of 2,3-Dimethylpiperidine.

    Biological Evaluation

    The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine derivatives . This includes the evaluation of 2,3-Dimethylpiperidine for potential drug applications.

    Catalysis

    Piperidine derivatives can act as catalysts in certain chemical reactions. For example, they can be used in the hydrogenation of pyridine derivatives .

Safety And Hazards

2,3-Dimethylpiperidine is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It can cause burns of eyes, skin, and mucous membranes . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,3-Dimethylpiperidine, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLFSUDDXLQHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968187
Record name 2,3-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylpiperidine

CAS RN

5347-68-2
Record name 2,3-Dimethylpiperidine
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Record name 2,3-Dimethylpiperidine
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Record name 2,3-Dimethylpiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
44
Citations
A Šilhánková, D Doskočilová… - … of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
Vi tion was based on the assumption that in monomethylpiperidines, the conformer with the equatorial methyl group strongly predominates, and that the chemical shifts of the equatorial …
Number of citations: 8 cccc.uochb.cas.cz
AF Casy, FO Ogungbamila, C Rostron - Journal of the Chemical …, 1982 - pubs.rsc.org
The configurations and preferred solute conformations of three diastereoisomeric forms of 1,2,3-trimethyl-4-phenylpiperidin-4-ol, isolated from the product of reaction between 1,2,3-…
Number of citations: 9 pubs.rsc.org
M Ferles, J Pliml - Advances in Heterocyclic Chemistry, 1970 - Elsevier
Publisher Summary The three possible tetrahydropyridines—namely, 2,3,4,5-tetrahydropyridine or 1-piperideine, 1,2,3,4-tetrahydropyridine or 2-piperideine, and 1,2,3,6-…
Number of citations: 22 www.sciencedirect.com
BD Beitchman, A Farkas - Journal of Chemical & Engineering …, 1968 - ACS Publications
In the first step, 3, 3-bis-(3-cyanoethyl)-butanone-2, the adduct of 2 moles of acrylonitrile to 1 mole of methyl ethyl ketone, is reduced in the presence of ammonia and Raney cobalt to 3-(…
Number of citations: 2 pubs.acs.org
RO Duthaler, KL Williamson, DD Giannini… - Journal of the …, 1977 - ACS Publications
Natural-abundance l5N-NMR chemical shifts of closely related methyl-substituted piperidines, decahydroquinolines, and their/V-methyl derivatives have been measured in cyclohexane …
Number of citations: 51 pubs.acs.org
B Wanner, I Kreituss, O Gutierrez… - Journal of the …, 2015 - ACS Publications
The catalytic kinetic resolution of cyclic amines with achiral N-heterocyclic carbenes and chiral hydroxamic acids has emerged as a promising method to obtain enantio-enriched …
Number of citations: 40 pubs.acs.org
JP Luo, LP Zhang, SL Yang, MF Roberts… - Yao xue xue bao …, 2009 - europepmc.org
From the chloroform extracts of the dried Folium Microcos, four compounds were isolated by using repeated column chromatography on silica gel and recrystallization and their …
Number of citations: 12 europepmc.org
RO Duthaler, JD Roberts - Journal of the American Chemical …, 1978 - ACS Publications
Natural-abundance 15N NMR chemical shifts of a number of closely related C-and A'-methyl-substituted piperi-dine and decahydroquinoline hydrochlorides have been measured in …
Number of citations: 32 pubs.acs.org
KD Praliev, MZ Esenalieva, DV Sokolov… - Pharmaceutical …, 1980 - Springer
We have previously shown [i] that Ny-phenylpropargyl (allyl-and propyl-)-2, 3-dimethyl-4-phenyl-4-propionyloxypiperidines exhibit analgesic activity. To study the effect of the position of …
Number of citations: 3 link.springer.com
M Freifelder, GR STONE - The Journal of Organic Chemistry, 1961 - ACS Publications
The activity of ruthenium catalysts in the hydro-genation of phenylalkylamines2 led us to conduct a study of it in the reduction of other nitrogencontaining compounds. This report covers …
Number of citations: 76 pubs.acs.org

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